
Ethyl 2-acetyl-4,4-difluoro-3-hydroxybut-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-acetyl-4,4-difluoro-3-hydroxybut-2-enoate: is an organic compound with significant applications in various fields, including pharmaceuticals and agrochemicals. It is known for its unique structure, which includes both fluorine atoms and a hydroxy group, making it a versatile intermediate in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-acetyl-4,4-difluoro-3-hydroxybut-2-enoate typically involves the reaction of ethyl acetoacetate with difluoromethyl ketone under basic conditions. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction is monitored for completion, and the product is purified using techniques such as distillation or crystallization .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 2-acetyl-4,4-difluoro-3-hydroxybut-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols.
Major Products Formed:
Oxidation: Formation of diketones.
Reduction: Formation of diols.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving fluorinated substrates.
Medicine: As a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Ethyl 2-acetyl-4,4-difluoro-3-hydroxybut-2-enoate involves its interaction with various molecular targets. The presence of fluorine atoms enhances its reactivity and stability, allowing it to participate in a wide range of chemical reactions. The hydroxy group can form hydrogen bonds, influencing the compound’s interaction with biological molecules .
Comparaison Avec Des Composés Similaires
- Ethyl 2-acetyl-4-oxopentanoate
- Ethyl 4,4-difluoro-3-oxobutanoate
- Ethyl 2-cyano-4,4,4-trifluoro-3-hydroxybut-2-enoate
Uniqueness: Ethyl 2-acetyl-4,4-difluoro-3-hydroxybut-2-enoate is unique due to the presence of both fluorine atoms and a hydroxy group, which imparts distinct chemical properties. This combination makes it a valuable intermediate in the synthesis of various complex molecules .
Propriétés
Numéro CAS |
693817-79-7 |
|---|---|
Formule moléculaire |
C8H10F2O4 |
Poids moléculaire |
208.16 g/mol |
Nom IUPAC |
ethyl 2-acetyl-4,4-difluoro-3-hydroxybut-2-enoate |
InChI |
InChI=1S/C8H10F2O4/c1-3-14-8(13)5(4(2)11)6(12)7(9)10/h7,12H,3H2,1-2H3 |
Clé InChI |
FWYLMHWJJJAXOK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=C(C(F)F)O)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


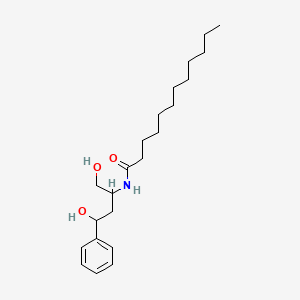
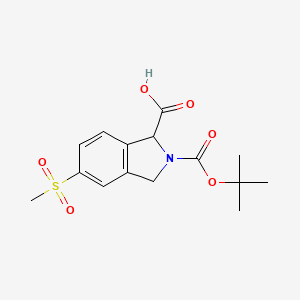
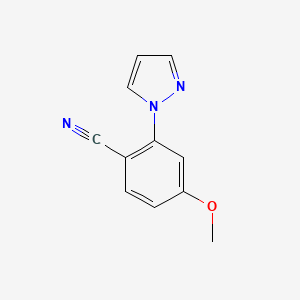
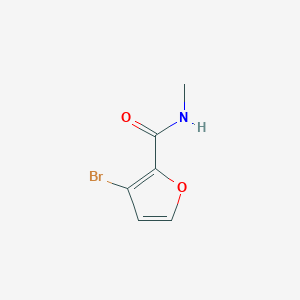

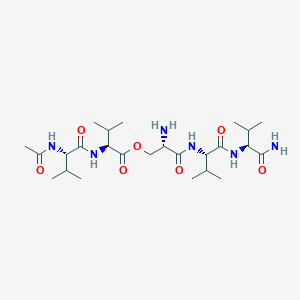
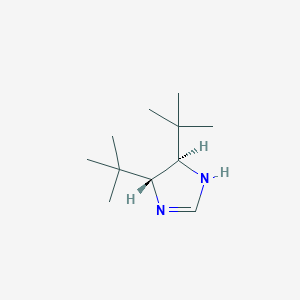
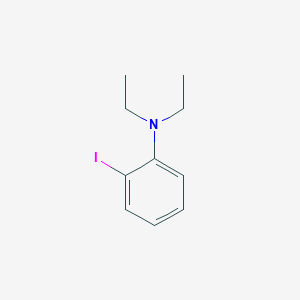
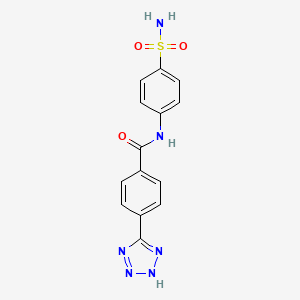
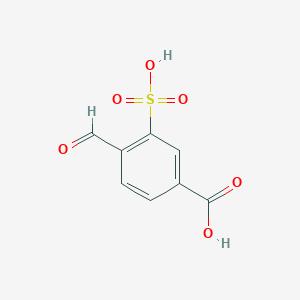

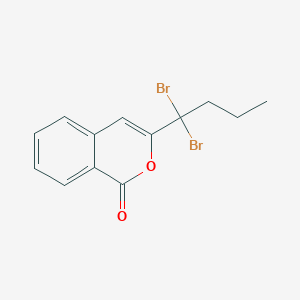

![Guanidine, [3-[(phosphonooxy)methyl]phenyl]-](/img/structure/B12516688.png)
